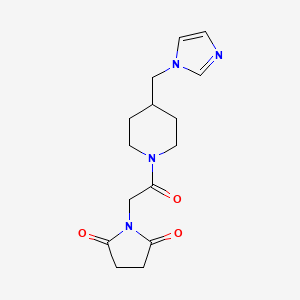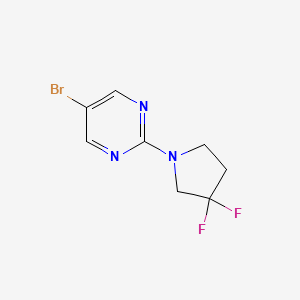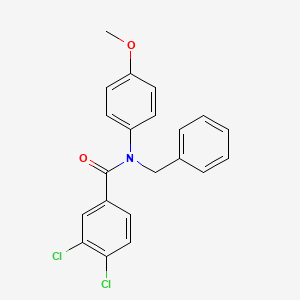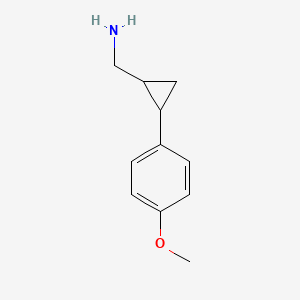![molecular formula C23H27N3O2 B2865866 N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775346-95-6](/img/structure/B2865866.png)
N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C23H27N3O2 and its molecular weight is 377.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide are currently unknown. The compound belongs to the quinazoline class of compounds, which are known to interact with a variety of biological targets . .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, including binding to enzymes, receptors, and other proteins, and modulating their activity . The exact interactions and changes induced by this compound would depend on its specific targets.
Biochemical Pathways
Quinazoline derivatives can affect a variety of biochemical pathways depending on their specific targets . These could include signaling pathways, metabolic pathways, and others. The downstream effects would also depend on the specific pathways and targets involved.
Pharmacokinetics
The compound’s logp value of 41252 and logD value of 41244 suggest that it is lipophilic, which could influence its absorption and distribution . Its polar surface area of 74.644 could also impact its ability to cross biological membranes .
Result of Action
The molecular and cellular effects of this compound’s action are not well-defined. Depending on its specific targets and mode of action, it could potentially induce a variety of effects. For example, if it targets enzymes involved in cell proliferation, it could potentially have anti-proliferative effects .
特性
IUPAC Name |
N-(4-ethylphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-3-16-8-11-18(12-9-16)24-22(27)17-10-13-19-20(15-17)25(2)21-7-5-4-6-14-26(21)23(19)28/h8-13,15,21H,3-7,14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAUONQJCSSMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
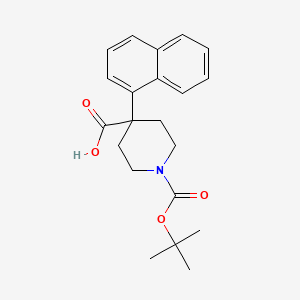
![2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2865784.png)
![4-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole](/img/structure/B2865786.png)
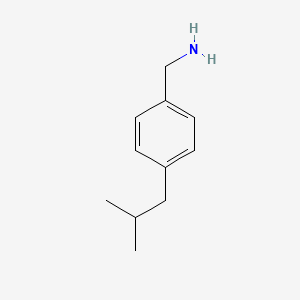
![2-Chloro-N-[1-(5-methyl-2-phenylpyrazol-3-yl)propan-2-yl]propanamide](/img/structure/B2865790.png)
![4-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2865791.png)
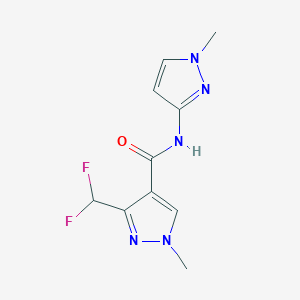
![N-[3-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2865797.png)
![5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2865798.png)
